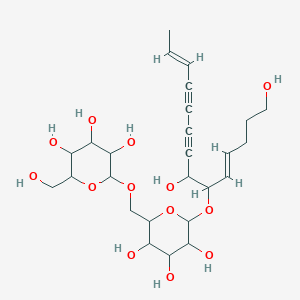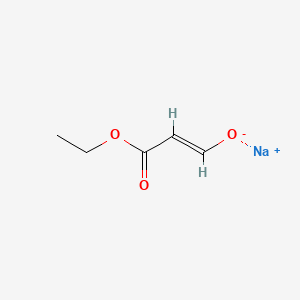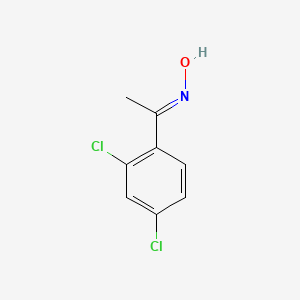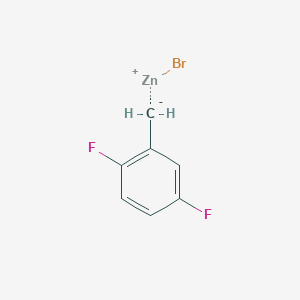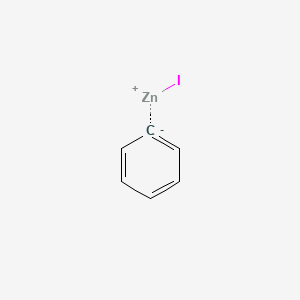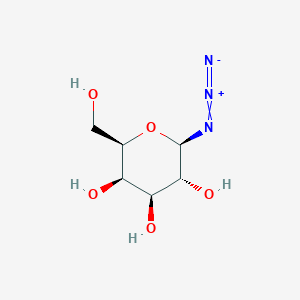
Beta-D-galactopyranosyl azide
概要
説明
Beta-D-galactopyranosyl azide (also known as galactosyl azide) is a novel synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. This compound is a highly reactive azide, which means that it can undergo a variety of chemical reactions with other molecules. It has been used to synthesize a range of different compounds, such as polysaccharides, glycosides, and glycoproteins. It has also been used as a reagent for the synthesis of biologically active compounds, such as nucleosides, nucleotides, and peptides. In addition, it has been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer therapy.
科学的研究の応用
Synthesis of Beta-D-galactopyranosyl Azide
This compound can be synthesized in a simple one-step process from 0-nitrophenyl-Beta-D-galactopyranoside and azide, catalyzed by E461G-Beta-galactosidase . This synthesis is quantitative in the presence of excess azide and only the Beta anomer is produced .
Inhibition of Cell Growth
The purified this compound inhibits the growth of Escherichia coli that express Beta-galactosidase . This is because Beta-galactosidase catalyzes the hydrolysis of the this compound, and the azide that is produced inhibits cell growth . This selective inhibition of growth has potential application in molecular biology screening .
Molecular Biology Screening
The selective inhibition of growth caused by this compound has potential applications in molecular biology screening . This could be used to identify and study organisms that express Beta-galactosidase .
Production of High Value-Added Oligosaccharides
This compound has both conventional (hydrolyzing activity) and nonconventional (non-hydrolytic activity) applications due to its transgalactosylation activity . This activity allows it to produce high value-added oligosaccharides .
Food Preservation and Quality Modification
The cold-active Beta-galactosidases, which include this compound, may be beneficial in a wide variety of activities such as pasteurization of food . This could help improve the quality and shelf-life of food products .
Conversion of Biomass
Cold-active Beta-galactosidases, including this compound, can also be used in the conversion of biomass . This could potentially provide a more sustainable and environmentally friendly source of energy .
Ambient Biosensors
Cold-active Beta-galactosidases, such as this compound, can be used in the creation of ambient biosensors . These biosensors could be used to monitor various environmental conditions .
Phytoremediation
This compound, as a cold-active Beta-galactosidase, can be used in phytoremediation . This is a process that uses plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater .
Safety and Hazards
作用機序
Target of Action
The primary target of Beta-D-galactopyranosyl azide is the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which is found in Bacillus licheniformis . This enzyme is responsible for hydrolyzing the beta-1,4-galactan linkages of arabinogalactan type I, a pectic substance found in plants such as soybeans .
Mode of Action
This compound interacts with its target, the Arabinogalactan endo-1,4-beta-galactosidase, by being a substrate for this enzyme . The enzyme catalyzes the hydrolysis of the this compound, and the azide that is produced inhibits cell growth .
Biochemical Pathways
This compound affects the biochemical pathway involving the hydrolysis of the beta-1,4-galactan linkages of arabinogalactan type I . This results in the production of azide, which inhibits cell growth .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of cell growth. This occurs because the this compound is hydrolyzed by the enzyme Arabinogalactan endo-1,4-beta-galactosidase, and the azide that is produced inhibits cell growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activity of the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which this compound targets, can be affected by temperature . Psychrophilic enzymes, which are active at low temperatures, can adjust their stable structure for the reduced kinetic energy at refrigerated temperatures .
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDTSABQYNYMP-FPRJBGLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Beta-D-galactopyranosyl azide useful in studying enzyme activity?
A1: this compound serves as a substrate for the enzyme beta-galactosidase. Unlike typical substrates, the azide leaving group allows researchers to probe the enzyme's mechanism. For instance, studies have shown that this compound is hydrolyzed by Beta-galactosidase to produce galactose and azide ion at a rate slow enough to be mechanistically informative. [] This property makes it valuable for kinetic studies and mechanistic investigations.
Q2: How does the structure of this compound influence its interaction with Beta-galactosidase?
A2: The azide group in this compound plays a crucial role in its interaction with Beta-galactosidase. While the enzyme can hydrolyze the compound, it cannot catalyze the reverse reaction, synthesizing this compound from azide ion and the enzyme-bound galactosyl intermediate. [] This suggests limitations in the enzyme's ability to stabilize the transition state or binding interactions specific to the azide leaving group.
Q3: Can this compound be used to synthesize larger carbohydrate structures?
A3: Yes, this compound can be utilized as a starting material for the synthesis of more complex oligosaccharides. A novel alpha-galactosynthase, derived from the bacterium Thermotoga maritima, has been shown to effectively use this compound as a substrate. [] This enzyme catalyzes the formation of alpha-galacto-oligosaccharides, showcasing the potential of this compound as a building block in chemoenzymatic synthesis.
Q4: How does the reactivity of this compound compare to other Beta-galactosidase substrates?
A4: Studies comparing the reactivity of various substrates, including this compound, with Beta-galactosidase mutants like E461G provide valuable insights. The E461G mutation significantly enhances the enzyme's affinity for azide as a leaving group, leading to a substantial increase in the equilibrium constant for the transfer of the galactosyl group from the enzyme to azide. [] This highlights how specific mutations can drastically alter substrate preference and reaction outcomes.
Q5: Can this compound be utilized in solid-phase synthesis?
A5: Yes, a derivative of this compound has been successfully employed in solid-phase synthesis. Researchers synthesized a 2,3,4-tri-O-pivaloylated this compound with a hydroxy-functionalized spacer at the C-6 position. [] This derivative could be immobilized on a solid support, demonstrating its potential for combinatorial chemistry and the development of glycan arrays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



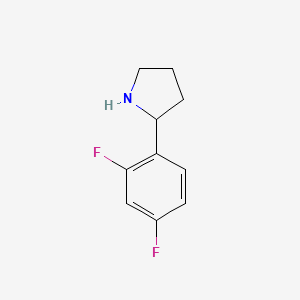
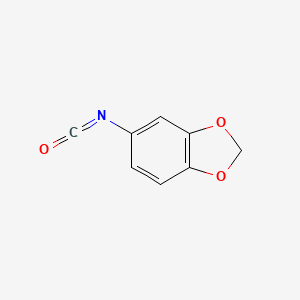
![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)



